molecular formula C11H13NO5S B2622651 2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid CAS No. 338953-85-8

2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid

Cat. No.: B2622651
CAS No.: 338953-85-8
M. Wt: 271.29
InChI Key: JAXPBRDOSQOMKN-UHFFFAOYSA-N
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Description

2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid is an organic compound with the molecular formula C11H13NO5S It is characterized by the presence of a sulfonyl group, a carbamoyl group, and a methylphenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Carbamoyl Intermediate: The reaction of 4-methylphenylamine with phosgene or a suitable carbamoyl chloride to form the corresponding carbamoyl chloride intermediate.

    Sulfonylation: The carbamoyl chloride intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Acetylation: The final step involves the reaction of the sulfonylated intermediate with acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid involves its interaction with specific molecular targets. The sulfonyl and carbamoyl groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-methylphenyl)carbamoyl]methyl}sulfanylacetic acid
  • **2-{[(4-methylphenyl)methyl]carbamoyl}methanesulfinylacetic acid

Uniqueness

2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid is unique due to the presence of both sulfonyl and carbamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethyl]sulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-8-2-4-9(5-3-8)12-10(13)6-18(16,17)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXPBRDOSQOMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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